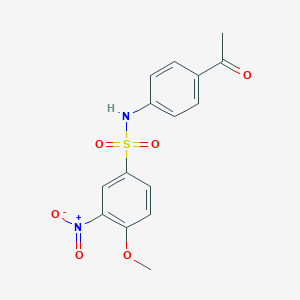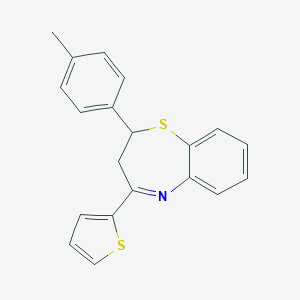![molecular formula C15H18N2OS B382808 2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B382808.png)
2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound characterized by a thiazole ring substituted with a methyl group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Amidation: The final step involves the reaction of the thiazole derivative with isobutyric acid or its derivatives under appropriate conditions to form the isobutyramide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and catalysts to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group on the thiazole ring, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the isobutyramide moiety, potentially converting it to an amine.
Substitution: The aromatic ring can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Biology: Used as a probe to study enzyme interactions and metabolic pathways.
Materials Science: Explored for its use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide exerts its effects depends on its specific application:
Pharmacological Action: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Biological Pathways: It can influence metabolic pathways by acting as a substrate or inhibitor of key enzymes.
Materials Science: Its electronic properties can be harnessed in the design of organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-5-phenyl-thiazol-2-yl)-isobutyramide: Similar structure but with a phenyl group instead of a p-tolyl group.
N-(5-Methyl-4-phenyl-thiazol-2-yl)-acetamide: Similar structure but with an acetamide group instead of an isobutyramide group.
Uniqueness
2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide is unique due to the specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group may enhance its lipophilicity and membrane permeability, making it a valuable compound in drug design and materials science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C15H18N2OS |
|---|---|
Molecular Weight |
274.4g/mol |
IUPAC Name |
2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C15H18N2OS/c1-9(2)14(18)17-15-16-13(11(4)19-15)12-7-5-10(3)6-8-12/h5-9H,1-4H3,(H,16,17,18) |
InChI Key |
FGPQOFISOZRBOO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C(C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-1-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-1H-pyrazol-5-amine](/img/structure/B382728.png)
![1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B382730.png)
![4-methyl-7-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]-2H-chromen-2-one](/img/structure/B382732.png)
![4-(4-Tert-butylphenoxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B382733.png)
![5-(4-methoxyphenyl)-2-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B382735.png)
![methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B382736.png)
![5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl 2-oxo-2-piperidin-1-ylethyl sulfide](/img/structure/B382737.png)

![4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382739.png)
![5-(1-naphthyl)-2-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B382740.png)
![Ethyl 3-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzoate](/img/structure/B382743.png)
![5-(4-chlorophenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B382744.png)
![4-{4-[(4-Tert-butylphenyl)sulfonyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382746.png)

